

# Poloxamer 188: Application Notes and Protocols for Ophthalmic Drug Formulations

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Application Notes**

**Poloxamer 188**, a non-ionic triblock copolymer of poly(ethylene oxide)-poly(propylene oxide)-poly(ethylene oxide) (PEO-PPO-PEO), is a versatile excipient widely employed in ophthalmic drug formulations. Its unique properties, including surfactant capabilities, low toxicity, and thermo-responsive behavior, make it a valuable tool for enhancing drug solubility, stability, and bioavailability in ocular drug delivery systems.[1][2][3][4][5][6][7]

Key Applications in Ophthalmic Formulations:

- Solubilizing Agent: Due to its amphiphilic nature, Poloxamer 188 can form micelles in aqueous solutions, encapsulating poorly water-soluble drugs and increasing their solubility.
   [6][7][8][9][10] This is particularly beneficial for ophthalmic drugs where limited solubility can hinder formulation development and therapeutic efficacy.
- Stabilizer: Poloxamer 188 acts as a steric stabilizer in ophthalmic suspensions and emulsions, preventing drug particle aggregation and ensuring uniform drug distribution.[6]
- Wetting Agent: It improves the wetting of the ocular surface, enhancing patient comfort and potentially increasing the contact time of the formulation with the eye.[7]



Component of In-Situ Gelling Systems: Poloxamer 188 is frequently used in combination with other poloxamers, such as Poloxamer 407, to create thermo-responsive in-situ gelling systems.[1][3][11][12][13][14][15] These formulations are administered as eye drops and undergo a sol-to-gel transition upon contact with the warmer ocular surface temperature.[1] [3][4] This gelation increases the viscosity of the formulation, prolonging the residence time of the drug on the cornea and thereby enhancing its absorption and therapeutic effect.[1][2] [3][4][14]

### Properties of Poloxamer 188:

| Property                 | Value/Description                                        | Reference |
|--------------------------|----------------------------------------------------------|-----------|
| Molecular Formula        | HO(C2H4O)a(C3H6O)e(C2H4O)a<br>H                          | [7]       |
| Average Molecular Weight | 7680-9510 g/mol                                          | [7]       |
| Appearance               | White, waxy, free-flowing prilled granules or cast solid | [7]       |
| HLB Value                | ~29                                                      | [1][3]    |
| Form in Ophthalmic Use   | Solution, Gel, Suspension                                | [16][17]  |

Quantitative Data on **Poloxamer 188** in Ophthalmic Formulations:

The concentration of **Poloxamer 188** in ophthalmic formulations is critical and is often optimized in combination with other polymers to achieve the desired properties.



| Formulation<br>Type    | Poloxamer 188<br>Concentration<br>(% w/v) | Co-<br>excipient(s)                            | Key Finding                                                      | Reference |
|------------------------|-------------------------------------------|------------------------------------------------|------------------------------------------------------------------|-----------|
| In-situ Gel            | 7.5                                       | Poloxamer 407<br>(25%)                         | Part of a polymeric solution for an insitu gel.                  | [1]       |
| In-situ Gel            | 5                                         | Poloxamer 407<br>(20.5%)                       | Component of a thermo-sensitive in-situ gel system.              | [1]       |
| In-situ Gel            | 16                                        | Poloxamer 407<br>(24%), Carbopol<br>940 (0.1%) | A<br>thermosensitive<br>composite<br>hydrogel.                   | [7]       |
| In-situ Gel            | 10 - 20                                   | Poloxamer 407<br>(5 - 20%)                     | Used in various concentrations to modulate gelation temperature. | [1]       |
| Ophthalmic<br>Solution | 0.01 - 0.25                               | -                                              | Investigated for safety following sub-Tenon injection.           | [18]      |

## **Experimental Protocols**

Herein are detailed protocols for the preparation and evaluation of ophthalmic formulations containing **Poloxamer 188**.

## Preparation of a Poloxamer-Based Thermo-Responsive In-Situ Gel

This protocol describes the "cold method" for preparing a sterile in-situ gelling formulation.



### Materials:

- Poloxamer 188
- Poloxamer 407
- Active Pharmaceutical Ingredient (API)
- Isotonicity adjusting agent (e.g., Mannitol)
- Preservative (e.g., Benzalkonium chloride), if required
- Purified water (cold, ~4°C)
- Sterile filtration unit (0.22 μm filter)

### Procedure:

- Disperse the required amount of Poloxamer 407 and Poloxamer 188 in cold purified water (~4°C) with continuous stirring using a magnetic stirrer.[1][13]
- Maintain the temperature at 4°C and continue stirring until a clear solution is formed. This
  may take several hours.
- Once the poloxamers are fully dissolved, add the API, isotonicity adjusting agent, and preservative to the solution.[13]
- Continue stirring at 4°C until all components are completely dissolved.
- Adjust the final volume with cold purified water.
- Sterilize the formulation by passing it through a 0.22 μm membrane filter.
- Store the prepared sterile solution in a refrigerator at 4°C.[13]

## **Rheological Characterization**

This protocol outlines the measurement of viscosity and determination of the sol-gel transition temperature.



### Equipment:

Cone and plate or parallel plate rheometer with a temperature controller.

#### Procedure:

- Viscosity Measurement:
  - Equilibrate the rheometer to the desired temperature (e.g., 25°C for sol state and 34°C for gel state, simulating ocular surface temperature).
  - Place an appropriate amount of the formulation on the lower plate.
  - Lower the upper plate to the specified gap setting (e.g., 1 mm).[7]
  - Allow the sample to equilibrate for a few minutes.
  - $\circ$  Perform a shear rate sweep (e.g., from 0.1 to 100 s<sup>-1</sup>) and record the viscosity.
- Sol-Gel Transition Temperature Determination:
  - Place the sample on the rheometer as described above.
  - Set the rheometer to an oscillatory mode at a constant frequency (e.g., 1 Hz).[7]
  - Apply a temperature ramp, for instance, from 25°C to 40°C at a rate of 2°C/min.[7]
  - Record the storage modulus (G') and loss modulus (G").
  - The sol-gel transition temperature is typically identified as the temperature at which G' exceeds G".

## **In-Vitro Drug Release Study**

This protocol uses a Franz diffusion cell to evaluate the drug release profile from the formulation.

### **Equipment and Materials:**



- Franz diffusion cells.[2][12][19][20]
- Synthetic membrane (e.g., cellulose acetate, 0.45 μm pore size).[19][20]
- Receptor medium: Simulated Tear Fluid (STF) at pH 7.4.[2][12][13][20] STF composition:
   0.67 g NaCl, 0.2 g NaHCO<sub>3</sub>, 0.008 g CaCl<sub>2</sub>·2H<sub>2</sub>O in 100 mL of purified water.[4]
- Magnetic stirrer and stir bars.
- Water bath maintained at 34°C ± 0.5°C.

### Procedure:

- Hydrate the synthetic membrane in STF for at least 30 minutes before use.[2][12]
- Fill the receptor chamber of the Franz diffusion cell with pre-warmed STF, ensuring no air bubbles are trapped.
- Mount the hydrated membrane between the donor and receptor chambers.[19][20]
- Apply a precise amount of the ophthalmic formulation (e.g., 200  $\mu$ L) onto the membrane in the donor chamber.[19]
- Place the Franz diffusion cells in a water bath set at 34°C and start the magnetic stirrers in the receptor chambers.[13]
- At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 0.5 mL) from the receptor chamber through the sampling port.[13]
- Immediately replace the withdrawn volume with fresh, pre-warmed STF.
- Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

## Ocular Irritation Assessment: Hen's Egg Test on Chorioallantoic Membrane (HET-CAM)

This in-vitro test assesses the potential of a formulation to cause ocular irritation.



### Materials:

- Fertilized hen's eggs (9-10 days of incubation).
- Egg incubator.
- Stereomicroscope.
- 0.9% Sodium Chloride solution (Negative Control).
- 0.1 M Sodium Hydroxide solution (Positive Control).
- Test formulation.

### Procedure:

- Incubate fertilized hen's eggs at  $37.5 \pm 0.5$ °C and  $60 \pm 10$ % relative humidity for 9 days.
- On day 9, candle the eggs to check for viability and mark the air sac.
- Carefully open the eggshell at the air sac end to expose the inner shell membrane.
- Moisten the inner membrane with 0.9% NaCl solution and carefully remove it to expose the chorioallantoic membrane (CAM).
- Apply 0.3 mL of the test formulation directly onto the CAM surface.
- Observe the CAM under a stereomicroscope for 5 minutes for signs of hemorrhage, vascular lysis, and coagulation.
- Record the time at which each of these reactions occurs.
- Calculate the Irritation Score (IS) based on the following formula: IS = [ (301 Hemorrhage onset time in s) / 300 ] x 5 + [ (301 Lysis onset time in s) / 300 ] x 7 + [ (301 Coagulation onset time in s) / 300 ] x 9
- Interpret the results based on the IS value (e.g., 0-0.9: Non-irritant; 1-4.9: Slightly irritant; 5-8.9: Moderately irritant; 9-21: Severely irritant).



### **In-Vitro Cytotoxicity Study: MTT Assay**

This assay determines the cytotoxicity of the formulation on a relevant cell line.

### Materials:

- Human Corneal Epithelial Cells (HCECs).
- Cell culture medium (e.g., DMEM/F12).
- · 96-well plates.
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
- Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent.[11]
- Microplate reader.

### Procedure:

- Seed HCECs into a 96-well plate at a density of approximately 1 x 10<sup>4</sup> cells/well and incubate for 24 hours to allow for cell attachment.[11]
- Prepare serial dilutions of the ophthalmic formulation in cell culture medium.
- Remove the old medium from the wells and add 100 μL of the diluted formulations to the respective wells. Include a negative control (cells with medium only) and a positive control (a known cytotoxic agent).
- Incubate the plate for a defined exposure time (e.g., 1 hour, to mimic ocular contact time).
- After incubation, remove the treatment medium and wash the cells with PBS.
- Add 100 μL of fresh medium and 10 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- · After incubation, carefully remove the medium containing MTT.



- Add 100  $\mu L$  of DMSO to each well to dissolve the formazan crystals.[11]
- Shake the plate for 15 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage relative to the negative control.

## **Visualizations**





Click to download full resolution via product page

Caption: Experimental workflow for the development and evaluation of a **Poloxamer 188**-based ophthalmic in-situ gel.





Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. impactfactor.org [impactfactor.org]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. ajms.iq [ajms.iq]
- 5. researchgate.net [researchgate.net]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. Mechanical, Rheological and Release Behaviors of a Poloxamer 407/ Poloxamer 188/Carbopol 940 Thermosensitive Composite Hydrogel | MDPI [mdpi.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Design, Characterization and Pharmacokinetic—Pharmacodynamic Evaluation of Poloxamer and Kappa-Carrageenan-Based Dual-Responsive In Situ Gel of Nebivolol for Treatment of Open-Angle Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Rheological evaluation of poloxamer as an in situ gel for ophthalmic use PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ymerdigital.com [ymerdigital.com]
- 15. In vitro release testing method development for ophthalmic ointments PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro and Ex Vivo Correlation of Drug Release from Ophthalmic Ointments PMC [pmc.ncbi.nlm.nih.gov]
- 17. rjptonline.org [rjptonline.org]



- 18. HET-CAM Test CD Formulation [formulationbio.com]
- 19. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 20. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- To cite this document: BenchChem. [Poloxamer 188: Application Notes and Protocols for Ophthalmic Drug Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b019194#poloxamer-188-as-an-excipient-in-ophthalmic-drug-formulations]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com